molecular formula C8H8N2O2 B1449818 7-Amino-3-methylbenzo[d]isoxazol-6-ol CAS No. 81851-47-0

7-Amino-3-methylbenzo[d]isoxazol-6-ol

Cat. No. B1449818
CAS RN: 81851-47-0
M. Wt: 164.16 g/mol
InChI Key: IEFGWGXSSDRICG-UHFFFAOYSA-N
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Description

“7-Amino-3-methylbenzo[d]isoxazol-6-ol” is a chemical compound with the molecular formula C8H8N2O2 . It belongs to the family of isoxazoles, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been found in many commercially available drugs and have a wide spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzisoxazole ring, which is a fused ring structure containing a benzene ring and an isoxazole ring . The compound also contains an amino group and a hydroxyl group .


Chemical Reactions Analysis

Isoxazoles, including “this compound”, can undergo a variety of chemical reactions. The substitution of various groups on the isoxazole ring can impart different activities . For example, Malik and Khan synthesized a series of derivatives and evaluated their anticonvulsant activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 164.16 . Other properties such as density, melting point, boiling point, etc., are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Anticancer Potential

Isoxazolines, including compounds like 7-Amino-3-methylbenzo[d]isoxazol-6-ol, have gained significant importance in medicinal chemistry due to their anticancer properties. These nitrogen and oxygen-containing heterocycles have been identified as potential chemotherapeutic agents. Natural products serve as a crucial source of isoxazoline derivatives, which after isolation, demonstrate promising anticancer activities. The structural-activity relationship and stereochemical aspects of these compounds significantly influence their anticancer efficacy, making them a valuable focus for ongoing cancer research and drug development (Kaur et al., 2014).

Ectoparasiticide Applications

Isoxazolines, such as this compound, are recognized for their potent activity against ectoparasites, including fleas, ticks, and mites. Their mechanism of action involves inhibiting glutamate- and gamma-aminobutyric acid-gated chloride channels in the nervous system of invertebrates. The introduction of isoxazoline-based products approved by regulatory authorities like the FDA and EMA underscores the importance of understanding these compounds for veterinary medicine. Comprehensive studies on their pharmacodynamics, pharmacokinetics, efficacy, and safety highlight their significance in managing ectoparasitic infections, offering veterinarians a range of therapeutic options for treating ectoparasitic infestations in animals (Zhou et al., 2021).

Future Directions

In the field of drug discovery, isoxazoles are of enormous significance, and it is always imperative to unleash new eco-friendly synthetic strategies . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

7-amino-3-methyl-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-5-2-3-6(11)7(9)8(5)12-10-4/h2-3,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFGWGXSSDRICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC(=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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